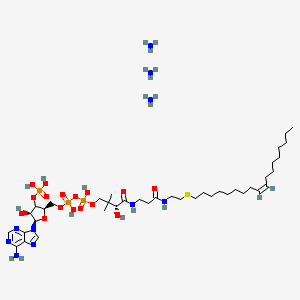
(9Z-Octadecenyl)-CoA (triammonium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9Z-Octadecenyl)-CoA (triammonium) is a compound that belongs to the class of fatty alcohol phosphates. It is an analog of oleoyl-LPA and is known for its role in potentiating the agonist activity of oleoyl-LPA on LPA receptor expressing cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9Z-Octadecenyl)-CoA (triammonium) typically involves the reaction of octadecenyl alcohol with coenzyme A under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of (9Z-Octadecenyl)-CoA (triammonium) involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as chromatography to isolate the compound from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(9Z-Octadecenyl)-CoA (triammonium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form saturated derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include aldehydes, acids, saturated derivatives, and substituted compounds, depending on the type of reaction and reagents used.
Applications De Recherche Scientifique
(9Z-Octadecenyl)-CoA (triammonium) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying fatty alcohol phosphates.
Biology: Investigated for its role in cellular signaling pathways, particularly in relation to LPA receptors.
Medicine: Explored for potential therapeutic applications due to its ability to modulate receptor activity.
Industry: Utilized in the development of biochemical assays and as a standard in analytical techniques.
Mécanisme D'action
The mechanism of action of (9Z-Octadecenyl)-CoA (triammonium) involves its interaction with LPA receptors. It potentiates the agonist activity of oleoyl-LPA on these receptors, leading to downstream signaling events. The molecular targets include LPA receptors, and the pathways involved are related to cellular signaling and receptor activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oleoyl-LPA: A closely related compound that also interacts with LPA receptors.
9Z-Octadecenyl phosphate: Another analog of oleoyl-LPA with similar biological activity.
Uniqueness
(9Z-Octadecenyl)-CoA (triammonium) is unique due to its specific structure and its ability to potentiate the activity of oleoyl-LPA on LPA receptors. This makes it a valuable compound for studying receptor-ligand interactions and for potential therapeutic applications.
Propriétés
Formule moléculaire |
C39H79N10O16P3S |
|---|---|
Poids moléculaire |
1069.1 g/mol |
Nom IUPAC |
[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-[(Z)-octadec-9-enyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutyl] hydrogen phosphate;azane |
InChI |
InChI=1S/C39H70N7O16P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-66-24-22-41-30(47)20-21-42-37(50)34(49)39(2,3)26-59-65(56,57)62-64(54,55)58-25-29-33(61-63(51,52)53)32(48)38(60-29)46-28-45-31-35(40)43-27-44-36(31)46;;;/h11-12,27-29,32-34,38,48-49H,4-10,13-26H2,1-3H3,(H,41,47)(H,42,50)(H,54,55)(H,56,57)(H2,40,43,44)(H2,51,52,53);3*1H3/b12-11-;;;/t29-,32+,33?,34+,38-;;;/m1.../s1 |
Clé InChI |
NKJGEJWYUPZQQY-MCBHHQPFSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B15135679.png)
![2,2,3,3,4,4-hexadeuterio-4-[(1R,2S,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]butanoic acid](/img/structure/B15135701.png)
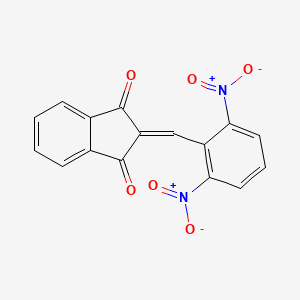
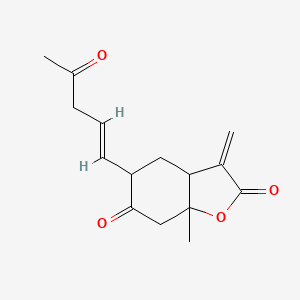
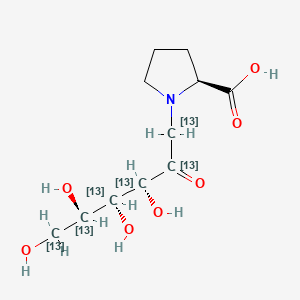
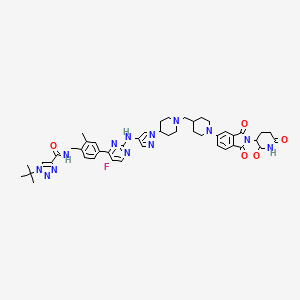
![N-[2-[bis(2-hydroxytetradecyl)amino]ethyl]-3-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-propylamino]propanamide](/img/structure/B15135726.png)
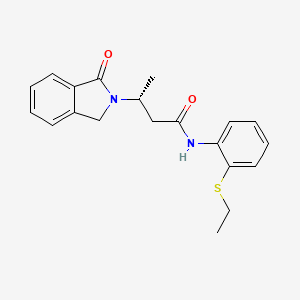
![(2S)-5-[4-[(3S,6S,9S,12S,15R,20R,26S,29S,32S,35S)-26-(4-aminobutyl)-6-benzyl-12-[(2S)-butan-2-yl]-32-(3-carbamimidamidopropyl)-3-(2-carboxyethyl)-15-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-3-carboxy-2-(3-methylbutanoylamino)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-20-[[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamoyl]-29-(hydroxymethyl)-2,5,8,11,14,22,25,28,31,34-decaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30,33-decazabicyclo[33.3.0]octatriacontan-9-yl]butylamino]-2-(hexadecanoylamino)-5-oxopentanoic acid](/img/structure/B15135740.png)
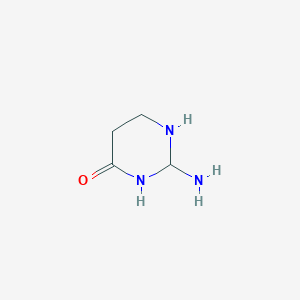

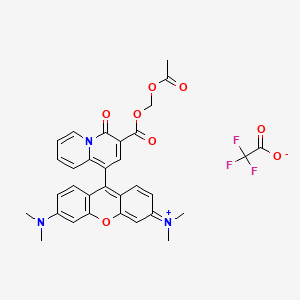

![2-[(3S,6S,9S,12S)-6,9-bis(2-amino-2-oxoethyl)-12-[(2S)-butan-2-yl]-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacycloheptadec-3-yl]acetamide](/img/structure/B15135773.png)
